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Introduction
Seladelpar is a first-in-class, potent, and selective agonist of the peroxisome proliferator-

activated receptor delta (PPARδ). It is an orally administered small molecule that has

demonstrated significant efficacy in the treatment of primary biliary cholangitis (PBC), a

chronic, autoimmune cholestatic liver disease. This technical guide provides a comprehensive

overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of seladelpar, drawing

upon data from preclinical and clinical studies.

Mechanism of Action
Seladelpar's primary mechanism of action is the activation of PPARδ, a nuclear receptor that

plays a critical role in regulating metabolic and inflammatory pathways. In the context of PBC,

seladelpar's activation of PPARδ in hepatocytes leads to a cascade of events that ultimately

reduces the accumulation of toxic bile acids, a hallmark of the disease.

A key pathway involves the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn,

activates the c-Jun N-terminal kinase (JNK) signaling pathway, which subsequently

downregulates the expression of Cholesterol 7α-hydroxylase (CYP7A1). CYP7A1 is the rate-

limiting enzyme in the classical pathway of bile acid synthesis. By inhibiting CYP7A1,

seladelpar effectively reduces the production of bile acids from cholesterol. This mechanism is
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believed to be independent of the farnesoid X receptor (FXR) pathway, another key regulator of

bile acid synthesis[1][2].

Beyond its effects on bile acid synthesis, PPARδ activation by seladelpar is also associated

with anti-inflammatory and anti-fibrotic effects, further contributing to its therapeutic potential in

liver diseases[3][4].
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Caption: Seladelpar's signaling pathway in hepatocytes.

Pharmacokinetics
The pharmacokinetic profile of seladelpar has been characterized in healthy volunteers and

patients with PBC. Following oral administration, seladelpar is rapidly absorbed, with a time to

maximum plasma concentration (Tmax) of approximately 1.5 hours[1]. Its systemic exposure

(Cmax and AUC) increases in a dose-proportional manner at therapeutic doses. Steady-state

concentrations are typically achieved within four days of once-daily dosing. The administration

of seladelpar with a high-fat meal does not significantly alter its pharmacokinetics.

Seladelpar is extensively bound to plasma proteins (>99%) and has a large apparent volume

of distribution at steady state, suggesting distribution into tissues.

Metabolism and Excretion

Seladelpar is primarily metabolized by cytochrome P450 enzymes, with CYP2C9 being the

major contributor, and CYP2C8 and CYP3A4 playing lesser roles. This metabolism results in
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the formation of three major, pharmacologically inactive metabolites: seladelpar sulfoxide (M1),

desethyl-seladelpar (M2), and desethyl-seladelpar sulfoxide (M3).

The primary route of elimination for seladelpar and its metabolites is through the urine.

Following a single radiolabeled oral dose, approximately 73.4% of the dose was recovered in

the urine (with less than 0.01% as unchanged drug) and 19.5% in the feces (with 2.02% as

unchanged drug). The elimination half-life of seladelpar in PBC patients ranges from 3.8 to 6.7

hours.

Table 1: Summary of Seladelpar Pharmacokinetic
Parameters

Parameter Value Reference(s)

Tmax (median) 1.5 hours

Protein Binding >99%

Apparent Volume of

Distribution (steady state)
~133.2 L

Apparent Oral Clearance 12 L/h

Elimination Half-life (in PBC

patients)
3.8 - 6.7 hours

Primary Metabolism CYP2C9, CYP2C8, CYP3A4

Primary Route of Excretion Urine (as metabolites)

Pharmacodynamics
The pharmacodynamic effects of seladelpar have been extensively evaluated in clinical trials

involving patients with PBC who have had an inadequate response to or are intolerant of

ursodeoxycholic acid (UDCA), the standard first-line therapy. The primary pharmacodynamic

endpoint in these trials has been the reduction in serum alkaline phosphatase (ALP), a key

biomarker of cholestasis and disease progression in PBC.

Clinical Efficacy
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RESPONSE Trial (Phase 3)

The RESPONSE trial was a pivotal, 12-month, double-blind, placebo-controlled study that

randomized 193 patients with PBC to receive either seladelpar 10 mg daily or a placebo. The

primary endpoint was a composite biochemical response, defined as an ALP level less than

1.67 times the upper limit of normal (ULN), a decrease of 15% or more from baseline in ALP,

and a normal total bilirubin level at 12 months.

A significantly higher percentage of patients in the seladelpar group achieved the primary

composite endpoint compared to the placebo group (61.7% vs. 20.0%, P<0.001). Furthermore,

25.0% of patients treated with seladelpar achieved normalization of their ALP levels at 12

months, compared to none in the placebo group (P<0.001). Seladelpar also demonstrated a

significant reduction in pruritus (itching), a common and debilitating symptom of PBC, in

patients with moderate-to-severe pruritus at baseline.

ENHANCE Trial (Phase 3)

The ENHANCE trial was another Phase 3, randomized, placebo-controlled study designed to

evaluate the efficacy and safety of seladelpar (5 mg and 10 mg daily) over 52 weeks. Although

terminated early, the 3-month data showed that a significantly greater proportion of patients in

the seladelpar 10 mg group met the primary composite endpoint compared to placebo (78.2%

vs. 12.5%, P<0.0001). ALP normalization at 3 months was achieved by 27.3% of patients in the

10 mg seladelpar group, versus none in the placebo group (P<0.0001).

Phase 2 Open-Label Study

A 52-week, open-label, dose-ranging Phase 2 study also demonstrated robust and durable

improvements in biochemical markers of cholestasis and inflammation with seladelpar
treatment. At week 52, the composite response rates were 53% and 67% for the 5 mg and 10

mg cohorts, respectively, with ALP normalization rates of 13% and 33%.

Table 2: Summary of Key Efficacy Endpoints from
Clinical Trials
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Trial Endpoint
Seladelpar
10 mg

Placebo P-value
Reference(s
)

RESPONSE

(12 months)

Primary

Composite

Response

61.7% 20.0% <0.001

ALP

Normalization
25.0% 0% <0.001

Mean ALP

Reduction

from Baseline

-42.4% -4.3% <0.0001

Pruritus NRS

Change from

Baseline*

-3.2 points -1.7 points <0.005

ENHANCE (3

months)

Primary

Composite

Response

78.2% 12.5% <0.0001

ALP

Normalization
27.3% 0% <0.0001

Phase 2 (52

weeks)

Composite

Response
67% N/A N/A

ALP

Normalization
33% N/A N/A

*In patients with moderate-to-severe pruritus at baseline.

Experimental Protocols
RESPONSE Trial (NCT04620733)

Study Design: A 52-week, multicenter, double-blind, placebo-controlled, randomized, Phase

3 study.
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Population: Patients aged 18-75 years with a diagnosis of PBC and an inadequate response

(ALP ≥1.67 x ULN) to or intolerance of UDCA.

Intervention: Oral seladelpar 10 mg once daily or placebo.

Primary Outcome: Composite biochemical response at 12 months (ALP <1.67 x ULN, ≥15%

decrease in ALP from baseline, and total bilirubin ≤ ULN).

Key Secondary Outcomes: ALP normalization at 12 months and change in pruritus

Numerical Rating Scale (NRS) score from baseline to 6 months in patients with moderate-to-

severe pruritus.

Laboratory Assessments: Central laboratory assessment of ALP, total bilirubin, aspartate

aminotransferase (AST), and alanine aminotransferase (ALT) at screening and throughout

the study.

Screening
(Inclusion/Exclusion Criteria Met)

Randomization (2:1)

Seladelpar 10 mg QD
(n=128)

Placebo QD
(n=65)

52-Week Treatment Period

Endpoint Analysis
(12 Months)
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Caption: Workflow of the RESPONSE Phase 3 clinical trial.

ENHANCE Trial (NCT03602560)
Study Design: A 52-week, multicenter, double-blind, placebo-controlled, randomized, Phase

3 study.

Population: Patients aged 18-75 years with a diagnosis of PBC and an inadequate response

(ALP ≥1.67 x ULN) to or intolerance of UDCA.

Intervention: Oral seladelpar 5 mg or 10 mg once daily, or placebo.

Primary Outcome: Composite biochemical response at 12 months (amended to 3 months).

Key Secondary Outcomes: ALP normalization at 12 months (amended to 3 months) and

change in pruritus NRS score at 6 months.

Laboratory Assessments: Central laboratory assessments of liver function tests at baseline

and regular intervals.

Safety and Tolerability
Across clinical trials, seladelpar has been generally well-tolerated. The incidence of adverse

events has been comparable between the seladelpar and placebo groups. Common adverse

events reported include headache, abdominal pain, nausea, and abdominal distension.

Importantly, unlike some other second-line treatments for PBC, seladelpar has not been

associated with an increase in pruritus; in fact, it has been shown to significantly improve this

symptom.

Conclusion
Seladelpar represents a significant advancement in the treatment of primary biliary cholangitis.

Its novel mechanism of action as a selective PPARδ agonist effectively reduces bile acid

synthesis and improves markers of cholestasis and liver injury. The robust data from Phase 3

clinical trials demonstrate its ability to achieve significant biochemical responses, including a

notable rate of alkaline phosphatase normalization, coupled with a favorable safety profile and

a beneficial effect on pruritus. For researchers and drug development professionals, the well-

characterized pharmacokinetics and pharmacodynamics of seladelpar provide a strong
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foundation for its clinical use and for future investigations into the therapeutic potential of

PPARδ agonism in other liver and metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1681609?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9214809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9214809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9214809/
https://www.umiamihealth.org/en/clinical-trials/response-response-to-seladelpar-in-subjects-with-primary-biliary-cholangitis-pbc-and-an-inadequate-c
https://www.umiamihealth.org/en/clinical-trials/response-response-to-seladelpar-in-subjects-with-primary-biliary-cholangitis-pbc-and-an-inadequate-c
https://www.umiamihealth.org/en/clinical-trials/response-response-to-seladelpar-in-subjects-with-primary-biliary-cholangitis-pbc-and-an-inadequate-c
https://pmc.ncbi.nlm.nih.gov/articles/PMC10344437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10344437/
https://www.hcplive.com/view/seladelpar-achieves-primary-secondary-endpoints-in-phase-3-response-trial
https://www.benchchem.com/product/b1681609#the-pharmacokinetics-and-pharmacodynamics-of-seladelpar
https://www.benchchem.com/product/b1681609#the-pharmacokinetics-and-pharmacodynamics-of-seladelpar
https://www.benchchem.com/product/b1681609#the-pharmacokinetics-and-pharmacodynamics-of-seladelpar
https://www.benchchem.com/product/b1681609#the-pharmacokinetics-and-pharmacodynamics-of-seladelpar
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1681609?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

